molecular formula C22H24N4O3S B3412887 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-22-4

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B3412887
CAS No.: 941266-22-4
M. Wt: 424.5 g/mol
InChI Key: HQPTUGLVSPEQNW-UHFFFAOYSA-N
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Description

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide (CAS 941266-22-4) is a complex organic compound with a molecular formula of C22H24N4O3S and a molecular weight of 424.52 g/mol . This molecule features a multifunctional structure comprising a 1,3-oxazole ring functionalized with a cyano group in position 4 and a benzyl(methyl)amino group in position 5 . This oxazole core is linked to a benzene ring via a carbon-carbon bond, which is in turn connected to a N,N-diethylsulfonamide group . The presence of the electron-withdrawing cyano group on the oxazole ring influences the molecule's electronic properties, while the N,N-diethylsulfonamide moiety can enhance solubility and the overall pharmacokinetic profile, making it a valuable scaffold in medicinal chemistry . Compounds containing sulfonamide groups, particularly those with 4-amino substitutions on the benzene ring, are extensively investigated as inhibitors of various carbonic anhydrase (CA) isoforms and are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The molecule is typically supplied with a purity of 90% or higher and is intended for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex bioactive molecules or as a core structure in the development of potential pharmaceutical agents, particularly in screening programs aimed at enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-[5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-13-11-18(12-14-19)21-24-20(15-23)22(29-21)25(3)16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPTUGLVSPEQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the benzyl(methyl)amino and cyano groups. The final step involves the sulfonation of the benzene ring with diethylamine. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Overview

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with significant potential across various scientific fields. Its unique structure, featuring a sulfonamide core and multiple functional groups, makes it a valuable candidate for research in chemistry, medicine, and materials science.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : Its functional groups allow for the creation of diverse chemical entities.
  • Reagent in Organic Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, which are fundamental in developing new compounds.

Medicine

This compound is under investigation for its potential therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Antimicrobial Activity : Research indicates possible efficacy against certain bacterial strains, warranting further exploration into its mechanism of action.

Industrial Applications

In the industrial sector, this compound is explored for its utility in:

  • Material Science : It can be incorporated into polymers and coatings to enhance their properties.
  • Green Chemistry Initiatives : The compound's synthesis can be optimized using environmentally friendly practices, contributing to sustainable development.

Mechanism of Action

The mechanism of action of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations on the 1,3-Oxazole Core

Key structural analogues differ in substituents on the 1,3-oxazole ring and the sulfonamide group:

Compound Name Substituents (Position 4 and 5) Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-cyano; 5-benzyl(methyl)amino N,N-diethyl C₂₂H₂₅N₅O₃S 463.53*
4-{4-Cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide 4-cyano; 5-propenylamino N,N-diethyl C₁₇H₂₀N₄O₃S 360.43
4-{4-Cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide 4-cyano; 5-phenylethylamino N,N-dimethyl C₂₁H₂₁N₅O₃S 431.49
5-(4-Fluorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine 5-(4-fluorophenyl); 2-amine Ethylsulfonyl C₁₈H₁₈FN₂O₄S 377.41
3-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]amino}-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide 5-(4-fluorophenyl); pyridinylmethyl Methoxy-substituted C₂₂H₂₀FN₅O₄S 477.49

*Calculated based on analogous structures.

Key Observations :

  • Amino Substituents: The benzyl(methyl)amino group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents like propenylamino () or phenylethylamino (). This may enhance membrane permeability but reduce aqueous solubility.
  • Heterocyclic Additions : Analogues with pyridine () or thiazole () rings exhibit distinct electronic profiles, which could modulate interactions with biological targets like enzymes or receptors.

Biological Activity

The compound 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide core with various functional groups, including a cyano group and an oxazole ring. Its IUPAC name is 4-[5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide. The molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S with a molecular weight of approximately 424.52 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrases (CAs), which are important for various physiological processes. Inhibitors of CAs are being explored for their potential in treating cancer and other diseases.
  • Cell Viability Modulation : Research indicates that compounds similar to this one can affect the viability of cancer cell lines under different conditions, suggesting potential anti-cancer properties.

Anti-Cancer Properties

Recent studies have evaluated the compound's effects on various cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The findings indicate that:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on cell viability in a dose-dependent manner. For instance, IC50 values for related compounds against certain carbonic anhydrase isoforms were reported in the low nanomolar range .

Enzyme Inhibition Studies

The compound's ability to inhibit carbonic anhydrase isoforms has been a focal point of research. A comparative analysis of various derivatives revealed:

CompoundTarget EnzymeIC50 (nM)
14ahCA II80.3
14bhCA IX29.0
14chCA XII40.6

These results suggest that modifications to the benzene ring and side chains can significantly influence inhibitory potency .

Case Studies

  • Molecular Docking Analysis : A study involving molecular docking simulations indicated that the compound binds effectively to the active site of carbonic anhydrases, stabilizing interactions through hydrogen bonds and hydrophobic contacts .
  • Cell Line Viability Assays : In vitro assays showed that treatment with the compound led to a reduction in the proliferation of cancer cells under both normoxic and hypoxic conditions, highlighting its potential as a therapeutic agent .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization of precursors like acylated amino acids or ketones. Key steps include:

  • Cyclization : Using reagents such as acetic anhydride or POCl₃ to form the oxazole ring .
  • Functionalization : Introducing the benzyl(methyl)amino and cyano groups via nucleophilic substitution or condensation reactions .
  • Sulfonamide linkage : Coupling the oxazole intermediate with N,N-diethylbenzenesulfonamide using coupling agents like EDC/HOBt .

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Basic: How is the compound screened for initial biological activity in academic research?

Methodological Answer:
Primary screening focuses on target-agnostic assays to identify broad bioactivity:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : In vitro testing using cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. In vivo models like Daphnia magna lethality tests provide rapid ecotoxicological data .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases, proteases, or sulfotransferases, leveraging the sulfonamide group’s affinity for active sites .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

Methodological Answer:
Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; switch to toluene/water biphasic systems for easier extraction .
  • Catalysis : Palladium catalysts (e.g., Pd/C) for hydrogenation steps or CuI for click chemistry-based functionalization .
  • Process control : Continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature stability and reduce side products .
  • Purification : Gradient column chromatography (silica/C18) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced: How are mechanistic studies conducted to elucidate the compound’s bioactivity?

Methodological Answer:
Mechanistic approaches combine computational and experimental tools :

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2, carbonic anhydrase) using the sulfonamide moiety as an anchor .
  • Kinetic analysis : Stopped-flow spectroscopy monitors enzyme inhibition rates (e.g., kₐₜₜ/Kₘ values) under varying pH/temperature conditions .
  • Isotopic labeling : ¹⁵N or ¹³C-labeled analogs track metabolic pathways in cell cultures via LC-MS/MS .

Advanced: How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:

  • MD simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess dynamic binding modes .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro) to validate predicted binding interactions .
  • Crystallography : Co-crystallize the compound with its target protein to compare empirical vs. predicted binding poses .

Basic: What analytical methods confirm the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC-UV at 24/48/72-hour intervals .
  • Thermal stability : DSC/TGA analysis to determine melting/decomposition points.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-HRMS .

Advanced: How is the compound’s selectivity for specific biological targets validated?

Methodological Answer:

  • Panel screening : Test against related isoforms (e.g., carbonic anhydrase I vs. II) to identify off-target effects .
  • CRISPR knockouts : Use gene-edited cell lines (e.g., KO for EGFR) to confirm target-specific cytotoxicity .
  • SPR spectroscopy : Measure real-time binding kinetics to immobilized targets, comparing dissociation constants (KD) across proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Reactant of Route 2
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

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